
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoroethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where chlorine and fluorine atoms are introduced into the benzene ring under controlled conditions. The trifluoroethyl group can be added through Friedel-Crafts alkylation using trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation) and nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: Hydrogenation of the benzene ring to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoroethyl) influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and trifluoroethyl groups enhances its stability and makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H4Cl2F4 |
|---|---|
Molecular Weight |
247.01 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-5-1-2-6(11)4(7(5)10)3-8(12,13)14/h1-2H,3H2 |
InChI Key |
NSYMQHNTGPNRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


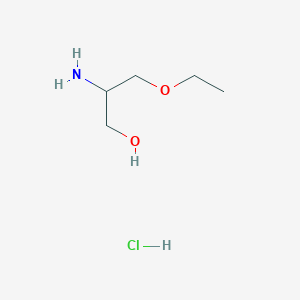
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
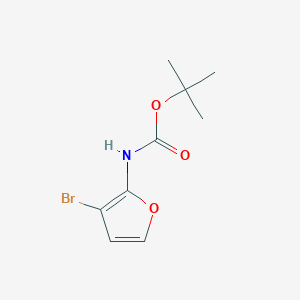



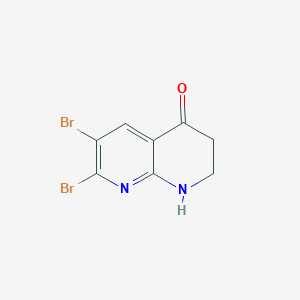
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
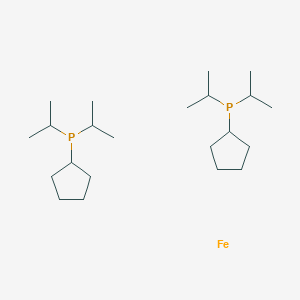
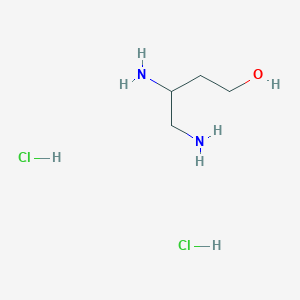
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
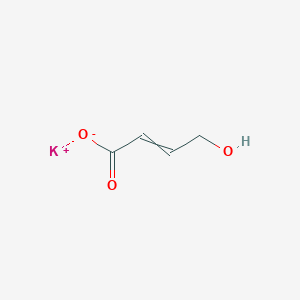
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
